molecular formula C20H29N3O3 B5653744 N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide

Cat. No.: B5653744
M. Wt: 359.5 g/mol
InChI Key: AKSIZQIYDPNYPW-MOPGFXCFSA-N
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Description

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a piperidine moiety, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their coupling. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of acetylene derivatives . The reaction conditions often involve the use of catalysts such as Cu(acac)2 or Fe(acac)3 to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, water radical cations, and various catalysts such as Cu(acac)2 and Fe(acac)3 . Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reductive alkylation can produce acetylene derivatives .

Scientific Research Applications

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:

  • N-[(3R,4S)-4-(3-hydroxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide
  • N-[(3R,4S)-4-(3-chlorophenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-[(3R,4S)-4-(3-methoxyphenyl)-1-(2-oxo-2-piperidin-1-ylethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-15(24)21-19-13-22(14-20(25)23-9-4-3-5-10-23)12-18(19)16-7-6-8-17(11-16)26-2/h6-8,11,18-19H,3-5,9-10,12-14H2,1-2H3,(H,21,24)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSIZQIYDPNYPW-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CN(CC1C2=CC(=CC=C2)OC)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)OC)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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